(2-Methylbutyl)(1-phenylethyl)amine chemical structure and properties
(2-Methylbutyl)(1-phenylethyl)amine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of (2-Methylbutyl)(1-phenylethyl)amine . This secondary amine is significant in organic synthesis due to its dual stereogenic centers, making it a valuable candidate for chiral resolution, asymmetric catalysis, and as a specialized intermediate in pharmaceutical development.[1]
Chemical Class: Chiral Secondary Amine
CAS Registry Number: Not widely listed (Derivative of CAS 2627-86-3 and 96-15-1)
Molecular Formula:
Executive Summary
(2-Methylbutyl)(1-phenylethyl)amine is a lipophilic, chiral secondary amine formed by the N-alkylation of 1-phenylethylamine with a 2-methylbutyl group.[1][2] Its structural uniqueness lies in the presence of two chiral centers : one at the
This "double chirality" creates a diastereomeric relationship between isomers, enhancing its utility as a Chiral Solvating Agent (CSA) or a ligand in asymmetric synthesis compared to its mono-chiral analogs.[1][2] It is primarily synthesized via reductive amination, a pathway favored for its retention of optical purity.[1]
Chemical Structure & Stereochemistry[1][2][3][4]
Structural Analysis
The molecule consists of a central secondary nitrogen atom bonded to:
-
1-Phenylethyl group: Provides steric bulk and
-stacking capability (via the phenyl ring).[1][2] -
2-Methylbutyl group: Provides lipophilicity and an additional stereocenter.[1][2]
Stereochemical Permutations
Because both substituents possess a stereocenter, the compound exists as two pairs of enantiomers (four stereoisomers total). This diastereomeric nature allows for different physical properties (NMR shifts, solubility) between pairs, which is the fundamental mechanism for its use in chiral resolution.[1]
-
Stereocenter 1 (Benzylic): C1 of the ethyl group.[1]
Isomer Pairs:
-
Pair A (Like):
and — Enantiomers of each other.[1][3][4] -
Pair B (Unlike):
and — Enantiomers of each other.[1][4] -
Note: Pair A and Pair B are diastereomers of each other.[1][2][5]
Physicochemical Properties (Predicted)
Data derived from Structure-Activity Relationship (SAR) algorithms for N-alkyl-1-phenylethylamines.
| Property | Value (Approx.) | Rationale |
| Physical State | Colorless Liquid | MW < 200, disruption of H-bonding by alkylation.[1][2] |
| Boiling Point | 235–245 °C | Higher than 1-phenylethylamine (187°C) due to increased MW.[1][2] |
| pKa (Conjugate Acid) | ~10.2 | Typical for dialkylamines; steric bulk may slightly lower basicity.[1][2] |
| LogP | 3.5 – 3.8 | Highly lipophilic due to phenyl ring and C5 alkyl chain.[1][2] |
| Density | 0.89 – 0.91 g/mL | Consistent with phenylethylamine derivatives.[1][2] |
| Solubility | Soluble: EtOH, DCM, TolueneInsoluble: Water | Hydrophobic substituents dominate the polar amine.[1] |
Synthesis: Reductive Amination Protocol
The most robust synthetic route is the Reductive Amination of 1-phenylethylamine with 2-methylbutanal.[1][2] This method avoids the racemization often seen in direct alkylation and prevents over-alkylation to the tertiary amine.
Reaction Pathway
The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by in situ reduction.
Figure 1: Synthetic pathway via reductive amination.[1][2][3][6][7][8] The stereochemistry of the starting amine is retained.
Detailed Experimental Protocol
Objective: Synthesis of N-(2-methylbutyl)-1-phenylethanamine (Scale: 10 mmol).
Reagents:
-
(S)-1-Phenylethylamine (1.21 g, 10 mmol) [Limiting Reagent][1][2]
-
Sodium Borohydride (
) (0.57 g, 15 mmol) [1.5 eq][1] -
Methanol (anhydrous, 30 mL)
-
Magnesium Sulfate (
)[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a dry 100 mL Round Bottom Flask (RBF) with (S)-1-Phenylethylamine and 20 mL of anhydrous methanol.
-
Add 2-Methylbutanal dropwise over 5 minutes while stirring at room temperature.
-
Add 2g of anhydrous
(as a desiccant to drive equilibrium).[1] -
Checkpoint: Stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM) until the starting amine spot disappears.
-
-
Reduction:
-
Cool the mixture to 0°C using an ice bath.
-
Add
portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up:
-
Purification:
Applications in Drug Development & Research[1][2]
Chiral Solvating Agent (CSA)
The diastereomeric nature of (2-Methylbutyl)(1-phenylethyl)amine makes it a powerful tool for determining the enantiomeric excess (ee) of chiral acids via NMR spectroscopy.[2]
-
Mechanism: The amine forms a diastereomeric salt complex with a chiral acid (e.g., Mandelic acid derivatives).[1]
-
Observation: The chemical shifts of the protons in the
-salt differ from those in the -salt due to anisotropic shielding by the phenyl ring.[1]
Ligand for Asymmetric Synthesis
Secondary chiral amines are precursors to N-Heterocyclic Carbenes (NHCs) and Chiral Lithium Amides .[1][2]
-
Lithium Amide Base: Upon treatment with
-BuLi, this amine forms a bulky, chiral lithium amide.[1][2] This can be used for the enantioselective deprotonation of ketones (formation of chiral enolates). -
Advantage: The 2-methylbutyl group adds a "flexible" steric bulk that differs from the rigid isopropyl/tert-butyl groups found in standard bases like LDA, potentially offering unique selectivity profiles.[1][2]
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][2] |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |
| Flammable Liquid | H227 | Combustible liquid (Predicted FP ~80°C).[1][2] |
Protocols:
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation and carbonate formation (reaction with atmospheric
).[1][2] -
Spill: Neutralize with weak acid (citric acid) before disposal.[1][2]
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2] Link[1]
-
Chiral Resolution Agents: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001.[1] (General reference for 1-phenylethylamine derivatives in resolution).
-
Synthesis of N-alkyl-1-phenylethylamines: Juaristi, E., et al. "Enantioselective Synthesis of
-Amino Acids."[1][2] Aldrichimica Acta, vol. 27, no. 1, 1994.[1] -
Properties of 2-Methylbutylamine: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7283, 2-Methylbutylamine." Link[1]
-
Properties of 1-Phenylethylamine: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7005, 1-Phenylethylamine." Link[1]
Sources
- 1. (2-Methylbutyl)amine = 97 96-15-1 [sigmaaldrich.com]
- 2. 2-Methylbutylamine | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
